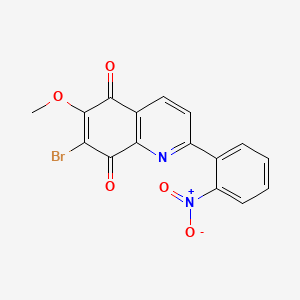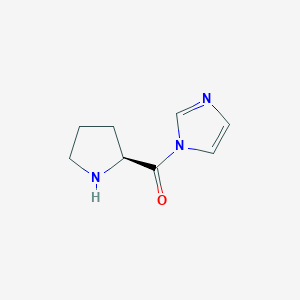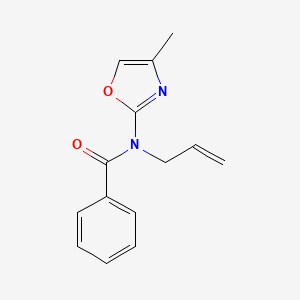![molecular formula C10H11NO B12881142 2-Isopropylbenzo[d]oxazole CAS No. 6797-15-5](/img/structure/B12881142.png)
2-Isopropylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an isopropyl group attached to the second position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with isopropyl aldehyde under acidic or basic conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures, typically around 50°C, to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Isopropylbenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isopropylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases or cyclooxygenase enzymes, leading to anti-inflammatory or anticancer effects . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Isopropylbenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
- 2-Methoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
- 2-Methylbenzo[d]oxazole
These compounds share a similar benzoxazole core but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, the presence of different substituents can alter the compound’s reactivity, solubility, and ability to interact with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
6797-15-5 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChI-Schlüssel |
BEMLMLRIKVNBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)
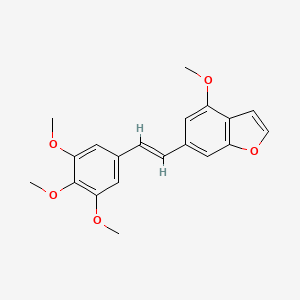

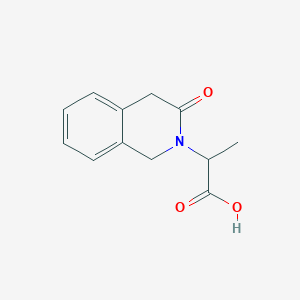
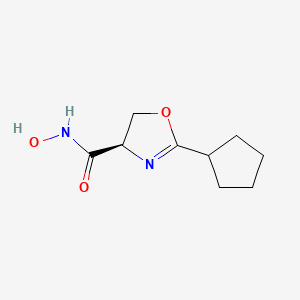
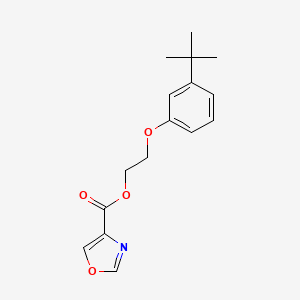
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
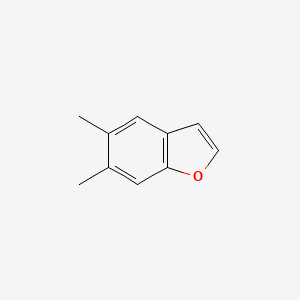
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
